Boc-D-valine methyl ester

Description

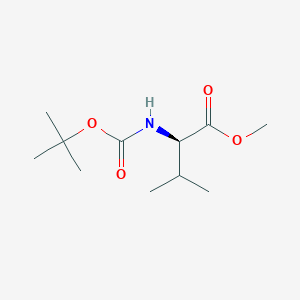

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-7(2)8(9(13)15-6)12-10(14)16-11(3,4)5/h7-8H,1-6H3,(H,12,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJLIYKAMLUDGN-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Boc-D-valine Methyl Ester

This guide provides an in-depth exploration of the chemical synthesis of N-(tert-butoxycarbonyl)-D-valine methyl ester, a critical chiral building block in modern pharmaceutical and peptide chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of procedural steps. Instead, it offers a detailed narrative that elucidates the underlying chemical principles, justifies experimental choices, and provides a robust, self-validating framework for the successful synthesis, purification, and characterization of the target compound.

Strategic Importance of Boc-D-valine Methyl Ester

N-(tert-butoxycarbonyl)-D-valine methyl ester is a derivative of the proteinogenic amino acid D-valine, featuring two key modifications: the protection of the α-amino group with a tert-butoxycarbonyl (Boc) group and the conversion of the carboxylic acid to a methyl ester. These modifications are not arbitrary; they are strategic maneuvers that render the molecule an invaluable intermediate in multi-step organic syntheses.

The Boc protecting group is acid-labile, meaning it can be removed under acidic conditions, while remaining stable to a wide range of other reagents, including bases and nucleophiles.[1][] This orthogonality is fundamental in peptide synthesis, allowing for the sequential addition of amino acids to a growing peptide chain.[3] The methyl ester serves to protect the carboxylic acid functionality, preventing it from participating in unwanted side reactions, particularly during the coupling of the amino group of another amino acid.[4] Furthermore, the D-configuration of the chiral center is often a key structural element in peptidomimetics and other therapeutic agents, contributing to their biological activity and metabolic stability. For instance, this compound is a known intermediate in the synthesis of potent antitubulin agents like Taltobulin.[5]

The Synthetic Strategy: A Two-Step Approach

The synthesis of this compound from D-valine is most effectively achieved through a two-step process:

-

Esterification: The carboxylic acid of D-valine is first converted to its methyl ester. This is typically accomplished using thionyl chloride in methanol, which generates the hydrochloride salt of the amino ester.

-

Boc Protection: The amino group of the D-valine methyl ester hydrochloride is then protected with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc anhydride).

This sequence is strategically chosen. Attempting to protect the amino group of D-valine first would yield Boc-D-valine, which has a free carboxylic acid. The subsequent esterification of Boc-D-valine can be more challenging and may require different reagents to avoid side reactions or racemization. The chosen pathway is efficient and provides the target molecule in good yield and high purity.

In-Depth Experimental Protocols and Mechanistic Insights

Step 1: Esterification of D-Valine to D-Valine Methyl Ester Hydrochloride

The esterification of amino acids can be achieved through various methods, including Fischer esterification with acid catalysis and the use of reagents like trimethylchlorosilane (TMSCl) in methanol.[4] However, the use of thionyl chloride (SOCl₂) in methanol is a particularly effective and widely used method for this transformation.[6]

Why Thionyl Chloride in Methanol?

This method offers several advantages:

-

In Situ Acid Catalyst Generation: Thionyl chloride reacts with methanol to generate sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas in situ.[7] The HCl protonates the carboxylic acid, activating it towards nucleophilic attack by methanol.

-

Favorable Reaction Kinetics: The reaction is generally faster and more efficient than traditional Fischer esterification.

-

Volatile Byproducts: The byproducts of the reaction, SO₂ and excess HCl, are gases that can be easily removed from the reaction mixture, simplifying the workup procedure.

-

Protection of the Amino Group: The in situ generated HCl also protonates the amino group of D-valine, forming an ammonium salt. This effectively protects the amino group from reacting with thionyl chloride, preventing the formation of undesired side products.

The reaction proceeds through the following key steps:

-

Activation of the Carboxylic Acid: The carboxylic acid of D-valine is protonated by the HCl generated in situ.

-

Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the carbonyl carbon of the protonated carboxylic acid.

-

Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.

-

Proton Transfer and Elimination of Water: A series of proton transfers occurs, leading to the elimination of a molecule of water and the formation of the protonated methyl ester.

-

Formation of the Hydrochloride Salt: The amino group is protonated by HCl, resulting in the formation of D-valine methyl ester hydrochloride.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| D-Valine | 117.15 | 10.0 g | 0.085 |

| Anhydrous Methanol | 32.04 | 100 mL | - |

| Thionyl Chloride (SOCl₂) | 118.97 | 7.3 mL (11.9 g) | 0.10 |

| Diethyl Ether | 74.12 | As needed for washing | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, add 100 mL of anhydrous methanol.

-

Cool the flask to -10 °C in an ice-salt bath.

-

Slowly add 7.3 mL of thionyl chloride dropwise to the cold methanol with vigorous stirring over 15-20 minutes. Caution: This reaction is highly exothermic and releases toxic HCl and SO₂ gas. This step must be performed in a well-ventilated fume hood.

-

After the addition of thionyl chloride is complete, add 10.0 g of D-valine to the reaction mixture in one portion.

-

Remove the cooling bath and allow the mixture to warm to room temperature, stirring for 2-3 hours.

-

Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 7-9 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[8]

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The resulting crude solid is triturated with diethyl ether, collected by vacuum filtration, washed with fresh diethyl ether, and dried under vacuum to yield D-valine methyl ester hydrochloride as a white crystalline solid.

Step 2: Boc Protection of D-Valine Methyl Ester Hydrochloride

The Boc protection of the amino group is achieved by reacting the D-valine methyl ester hydrochloride with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.[1]

The Role of the Base:

The starting material from the first step is a hydrochloride salt, where the amino group is protonated. For the amino group to act as a nucleophile and attack the Boc anhydride, it must be in its free, deprotonated form. A base is required to neutralize the hydrochloride salt and liberate the free amine. Triethylamine (Et₃N) is a common and suitable choice for this purpose as it is a non-nucleophilic organic base that is strong enough to deprotonate the ammonium salt. The resulting triethylammonium chloride is typically soluble in the reaction mixture or can be easily removed during the workup.

The mechanism for Boc protection is a nucleophilic acyl substitution:

-

Deprotonation: Triethylamine deprotonates the ammonium group of D-valine methyl ester hydrochloride, generating the free amine.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the free amine attacks one of the carbonyl carbons of the Boc anhydride.

-

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

-

Elimination of the Leaving Group: The intermediate collapses, eliminating a tert-butoxycarbonate anion as a leaving group.

-

Formation of Byproducts: The tert-butoxycarbonate anion is unstable and breaks down into carbon dioxide and a tert-butoxide anion. The tert-butoxide anion then deprotonates the protonated triethylamine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| D-Valine Methyl Ester Hydrochloride | 167.64 | 14.3 g (from Step 1) | 0.085 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 20.4 g | 0.094 |

| Triethylamine (Et₃N) | 101.19 | 13.0 mL (9.4 g) | 0.093 |

| Dichloromethane (DCM) | 84.93 | 150 mL | - |

| 1 M HCl (aq) | 36.46 | As needed for washing | - |

| Saturated NaHCO₃ (aq) | 84.01 | As needed for washing | - |

| Brine (Saturated NaCl solution) | 58.44 | As needed for washing | - |

| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed for drying | - |

Procedure:

-

Suspend 14.3 g of D-valine methyl ester hydrochloride in 150 mL of dichloromethane in a 500 mL round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add 13.0 mL of triethylamine to the suspension. Stir for 15-20 minutes at 0 °C.

-

Add 20.4 g of di-tert-butyl dicarbonate to the reaction mixture.

-

Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.

-

Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield the final product as a colorless oil or a white solid.[9]

Visualization of the Synthetic Workflow

Overall Synthetic Scheme

Caption: Overall two-step synthesis of this compound from D-valine.

Experimental Workflow

Caption: Detailed experimental workflow for the two-step synthesis.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation.

-

¹H NMR: Expected signals include a singlet for the nine protons of the Boc group, a singlet for the three protons of the methyl ester, and multiplets for the protons of the valine side chain and the α-carbon. The chemical shifts for the L-enantiomer can be used as a reference.[10][11]

-

¹³C NMR: The spectrum should show characteristic signals for the carbonyl carbons of the ester and the carbamate, the quaternary carbon of the Boc group, and the carbons of the valine residue.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H bond of the carbamate, the C=O stretching of the ester and carbamate, and the C-H bonds.

Conclusion

The synthesis of this compound from D-valine via a two-step esterification and Boc protection protocol is a robust and efficient method for producing this valuable chiral intermediate. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can reliably obtain the target compound in high yield and purity. This guide provides the necessary technical details and mechanistic insights to empower scientists in their synthetic endeavors, ultimately contributing to the advancement of pharmaceutical and peptide chemistry.

References

- Wuts, P. G. M. & Greene, T. W. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

- CN101898973A - Preparation method of L-valine methyl ester hydrochloride. ()

-

Organic Syntheses Procedure. (n.d.). Org. Synth. 18. Retrieved from [Link]

- JP4356292B2 - Method for producing amino acid ester hydrochloride. ()

-

A Convenient Synthesis of Amino Acid Methyl Esters. (2008). Molecules, 13(5), 1111-1119. [Link]

-

Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. (2023). Iraqi Journal of Pharmacy, 20(2), 111-125. ([Link])

-

tert-Butyloxycarbonyl protecting group. (n.d.). In Wikipedia. Retrieved from [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2018). Molecules, 23(11), 2843. [Link]

-

A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. (2014). Tetrahedron, 70(40), 7350-7356. ([Link])

- CN1793110A - Process for preparing Boc protected amino acid by (Boc) O. ()

-

What is the alternate process for preparing ester hydrochloride? (2012). ResearchGate. ([Link])

-

Experimental Procedures. (n.d.). The Royal Society of Chemistry. ([Link])

-

Peptides subjected to the thionyl chloride esterification with methanol... (n.d.). ResearchGate. ([Link])

-

Dual protection of amino functions involving Boc. (2013). RSC Advances, 3(40), 18256-18283. ([Link])

-

Synthesis and application of L-N-Boc-N-methyl-β-hydroxyvaline in the preparation of a depsipeptide. (2003). Canadian Journal of Chemistry, 81(6), 565-574. ([Link])

-

Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. ([Link])

-

Table of Contents. (n.d.). The Royal Society of Chemistry. ([Link])

-

Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides. (2016). Molecules, 21(8), 1058. [Link]

-

D-Boc valine methyl ester. (n.d.). Chemsrc. ([Link])

-

Introduction to Peptide Synthesis. (2019). Master Organic Chemistry. ([Link])

-

Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O−NaI System in Acetonitrile. (2001). The Journal of Organic Chemistry, 66(23), 7883–7886. [Link]

-

A Convenient Synthesis of Amino Acid Methyl Esters. (2008). Molecules, 13(5), 1111-1119. [Link]

-

13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0000883). (n.d.). Human Metabolome Database. ([Link])

-

Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. ([Link])

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. D-Boc valine methyl ester | CAS#:106391-85-9 | Chemsrc [chemsrc.com]

- 5. Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN101898973A - Preparation method of L-valine methyl ester hydrochloride - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. N-Boc-L-valine(13734-41-3) 1H NMR spectrum [chemicalbook.com]

- 10. L-Valine methyl ester hydrochloride(6306-52-1) 1H NMR [m.chemicalbook.com]

- 11. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of Boc-D-valine Methyl Ester

This guide provides an in-depth analysis of the spectroscopic data for N-tert-butoxycarbonyl-D-valine methyl ester (Boc-D-valine methyl ester), a crucial building block in peptide synthesis and pharmaceutical development.[1][2] The structural integrity and purity of this chiral amino acid derivative are paramount for its successful application. This document details the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive reference for researchers and scientists in the field of drug development.

Introduction

This compound, with the chemical formula C₁₁H₂₁NO₄ and a molecular weight of 231.29 g/mol , is a derivative of the amino acid D-valine.[3][4] The tert-butyloxycarbonyl (Boc) protecting group on the amine and the methyl ester on the carboxylic acid allow for controlled reactions in peptide synthesis.[2] Accurate spectroscopic characterization is essential to confirm the identity, purity, and structural features of the molecule before its use in further synthetic steps. This guide will delve into the key spectroscopic techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR provide unambiguous evidence of its structure.

Note on Enantiomers: The NMR spectra of enantiomers, such as this compound and Boc-L-valine methyl ester, are identical in an achiral solvent. The data presented here is based on the widely available spectra for the L-enantiomer and is expected to be identical for the D-enantiomer.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

| Proton Assignment | Structure | Expected Chemical Shift (δ) in ppm (CDCl₃) | Multiplicity | Coupling Constant (J) in Hz |

| Boc (t-butyl) | (CH ₃)₃C-O- | ~1.45 | Singlet (s) | N/A |

| Valine γ-CH₃ | (CH ₃)₂CH- | ~0.90 - 1.00 | Doublet (d) | ~6.8 |

| Valine β-CH | (CH₃)₂CH - | ~2.15 | Multiplet (m) | - |

| Valine α-CH | -CH (NHBoc)- | ~4.20 | Doublet of doublets (dd) | ~8.8, ~4.4 |

| Ester CH₃ | -COOCH ₃ | ~3.73 | Singlet (s) | N/A |

| Amide NH | -NH -Boc | ~5.00 | Doublet (d) | ~8.8 |

Data is compiled and interpreted based on typical values for Boc-protected amino acid esters and available data for the L-isomer.

Causality Behind Experimental Choices: The choice of deuterochloroform (CDCl₃) as a solvent is standard for many organic molecules due to its excellent dissolving power and the single deuterium lock signal. The chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The coupling constants (J values) are critical for confirming the connectivity of the protons. For instance, the doublet for the amide proton confirms its coupling to the α-proton.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and integrate the signals.

Caption: Workflow for obtaining and analyzing a ¹H NMR spectrum.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Structure | Expected Chemical Shift (δ) in ppm (CDCl₃) |

| Boc C(CH₃)₃ | (C (CH₃)₃) | ~80.0 |

| Boc C(CH₃)₃ | (C(C H₃)₃) | ~28.3 |

| Valine γ-CH₃ | (C H₃)₂CH- | ~19.0, ~17.5 |

| Valine β-CH | (CH₃)₂C H- | ~31.5 |

| Valine α-CH | -C H(NHBoc)- | ~58.5 |

| Ester CH₃ | -COOC H₃ | ~52.2 |

| Ester C=O | -C OOCH₃ | ~173.0 |

| Boc C=O | -NHC O- | ~155.8 |

Data is compiled and interpreted based on typical values for Boc-protected amino acid esters and available data for the L-isomer.[5][6]

Expertise in Interpretation: The downfield chemical shifts of the carbonyl carbons are characteristic. The two distinct signals for the diastereotopic γ-methyl carbons of the valine side chain are a key feature.

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Processing: Fourier transform, phase correct, and reference the spectrum.

Caption: Workflow for obtaining and analyzing a ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | ~3350 |

| C-H (Alkyl) | Stretching | ~2960 |

| C=O (Ester) | Stretching | ~1740 |

| C=O (Carbamate/Boc) | Stretching | ~1715 |

| N-H (Amide) | Bending | ~1510 |

Data is compiled and interpreted based on typical values for Boc-protected amino acids and esters.[5]

Trustworthiness of Data: The presence of two distinct carbonyl stretching frequencies for the ester and the Boc group is a strong indicator of the correct structure. The N-H stretch and bend are also characteristic of the protected amino acid.

-

Sample Preparation: Place a small amount of the neat liquid or solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

-

Processing: Perform a background subtraction.

Caption: Workflow for obtaining and analyzing an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

| Ion | Formula | Expected m/z | Notes |

| [M+H]⁺ | C₁₁H₂₂NO₄⁺ | 232.15 | Protonated molecule (Electrospray Ionization - ESI) |

| [M+Na]⁺ | C₁₁H₂₁NNaO₄⁺ | 254.13 | Sodiated adduct (ESI) |

| [M-C₄H₈]⁺ | C₇H₁₃NO₄⁺ | 175.08 | Loss of isobutylene from Boc group |

| [M-C₅H₉O₂]⁺ | C₆H₁₂NO₂⁺ | 130.08 | Loss of the Boc group |

Data is compiled based on the molecular formula and common fragmentation patterns of Boc-protected amino acids.

Authoritative Grounding: The exact mass of this compound is 231.1471 g/mol .[3] High-resolution mass spectrometry (HRMS) should be able to confirm this mass with high accuracy. The fragmentation pattern, particularly the loss of isobutylene (56 Da) or the entire Boc group (101 Da), is a hallmark of Boc-protected compounds.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

-

Analysis: Analyze the resulting spectrum for the molecular ion and characteristic fragment ions.

Caption: Workflow for obtaining and analyzing a mass spectrum.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the characterization of this compound. Each technique offers complementary information that, when taken together, confirms the identity, structure, and purity of this important synthetic building block. This guide serves as a practical reference for researchers, ensuring the quality and reliability of their starting materials in the pursuit of novel therapeutics.

References

-

Chemsrc. (2025, September 10). D-Boc valine methyl ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83693, Boc-L-Valine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 270655, Boc-DL-valine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94285, Valine methyl ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71563, D-Valine. Retrieved from [Link]

-

Ottokemi. (n.d.). Boc-L-valine methyl ester, 98%+. Retrieved from [Link]

-

Lokesh, K. S., et al. (2018). FIGURE 6 (a) 1D 1 H-NMR spectrum of valine methyl ester hydrochloride... ResearchGate. Retrieved from [Link]

-

Next Peptide. (n.d.). N-Boc-D-valine methyl ester. Retrieved from [Link]

-

University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000883). Retrieved from [Link]

-

Wikipedia. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9882138, Boc-L-phenylalanine methyl ester. Retrieved from [Link]

Sources

The Essential Guide to Boc-D-valine Methyl Ester: Properties, Synthesis, and Applications

An In-depth Technical Resource for Chemical Researchers and Pharmaceutical Scientists

This guide provides a comprehensive overview of N-Boc-D-valine methyl ester, a crucial building block in modern synthetic organic chemistry and drug discovery. We will delve into its fundamental properties, established synthetic routes, and diverse applications, offering field-proven insights for researchers and developers.

Core Compound Identification

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. Below is a summary of the key physicochemical data for Boc-D-valine methyl ester.

| Property | Value | Source |

| Molecular Weight | 231.29 g/mol | [1][2] |

| IUPAC Name | methyl (tert-butoxycarbonyl)-D-valinate | [2] |

| Purity | Typically ≥95% | [2] |

| Appearance | White to off-white solid/powder | |

| Solubility | Soluble in organic solvents like dichloromethane and dimethyl sulfoxide | [4] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a foundational procedure in peptide chemistry, involving the protection of both the amine and carboxylic acid functionalities of the D-valine amino acid. The process typically involves two key steps:

-

N-terminal Protection: The amino group of D-valine is protected using di-tert-butyl dicarbonate (Boc)2O under basic conditions. This reaction proceeds via a nucleophilic attack of the amino group on one of the carbonyl carbons of (Boc)2O, leading to the formation of a carbamate. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.

-

C-terminal Esterification: The carboxylic acid group of the Boc-protected D-valine is then esterified to form the methyl ester. This is commonly achieved using methanol in the presence of a coupling agent or under acidic catalysis. This step enhances the solubility of the amino acid derivative in organic solvents and protects the carboxylic acid from participating in subsequent amide bond formation reactions.

Caption: Synthetic workflow for this compound.

Applications in Research and Development

This compound is a versatile building block with significant applications in several areas of chemical and pharmaceutical research:

-

Peptide Synthesis: As a protected amino acid, it is a fundamental component in the solid-phase and solution-phase synthesis of peptides. The Boc protecting group allows for the stepwise addition of amino acids to a growing peptide chain, with the methyl ester protecting the C-terminus of the valine residue.

-

Drug Discovery: The incorporation of D-amino acids, such as D-valine, into peptide-based drug candidates can enhance their metabolic stability and resistance to enzymatic degradation. This is a critical strategy for improving the pharmacokinetic properties of therapeutic peptides.

-

Asymmetric Synthesis: The chiral nature of this compound makes it a valuable chiral auxiliary and starting material in asymmetric synthesis, enabling the stereoselective synthesis of complex organic molecules.

Experimental Protocols

General Procedure for Deprotection of the Boc Group:

-

Dissolve this compound in a suitable organic solvent (e.g., dichloromethane or dioxane).

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

The resulting D-valine methyl ester salt can be used directly in the next step or neutralized with a base to obtain the free amine.

Note: This is a general protocol and may require optimization based on the specific substrate and reaction scale.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn.

References

-

Next Peptide. (n.d.). 106391-85-9 | N-Boc-D-valine methyl ester. Retrieved from [Link]

-

PubChem. (n.d.). Boc-DL-valine. Retrieved from [Link]

Sources

Navigating the Dissolution Landscape: A Technical Guide to the Solubility of Boc-D-Valine Methyl Ester

Abstract

This technical guide provides a comprehensive analysis of the solubility of Boc-D-valine methyl ester, a critical building block in peptide synthesis and pharmaceutical development. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of solvents to explore the underlying physicochemical principles that govern the dissolution of this protected amino acid derivative. We will examine the interplay of molecular structure, solvent polarity, and intermolecular forces. While precise quantitative solubility data for this specific compound is not widely published, this guide synthesizes available qualitative data and provides a robust theoretical framework, empowering researchers to make informed decisions in their experimental designs. Furthermore, a detailed, self-validating experimental protocol for determining quantitative solubility is provided to enable laboratories to generate their own precise data.

Introduction: The Role and Significance of this compound

N-tert-butoxycarbonyl-D-valine methyl ester (this compound) is a cornerstone reagent in modern synthetic chemistry. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable shield for the amino functionality of the D-valine core, enabling its controlled incorporation into growing peptide chains. The methyl ester modification at the C-terminus further enhances its utility by preventing unwanted side reactions. Its application is particularly prominent in solid-phase peptide synthesis (SPPS) and the development of chiral pharmaceuticals. Understanding the solubility of this compound is paramount for optimizing reaction conditions, ensuring homogeneity, and maximizing yields in these sensitive applications.

Physicochemical Properties and Their Impact on Solubility

The solubility of a solute is dictated by its molecular structure and its interactions with the solvent. For this compound, several key features are at play:

-

Molecular Weight: 231.29 g/mol [1]

-

The Boc Protecting Group: The bulky tert-butyl group is nonpolar and significantly increases the compound's lipophilicity compared to unprotected valine. This sterically hindered group also limits the potential for intermolecular hydrogen bonding at the nitrogen atom.

-

The Valine Side Chain: The isopropyl side chain of valine is hydrophobic, further contributing to the molecule's affinity for nonpolar environments.

-

The Methyl Ester: The esterification of the carboxylic acid to a methyl ester removes a potential hydrogen bond donor and a site for ionization, thereby decreasing its polarity and rendering it less soluble in highly polar, protic solvents like water.

-

Amide Linkage: The amide bond within the Boc group provides a site for hydrogen bond acceptance.

The combination of these features results in a molecule with a predominantly nonpolar character, which is a key determinant of its solubility profile.

Qualitative Solubility Profile in Common Organic Solvents

Based on available data for this compound and closely related N-protected amino acid esters, a qualitative solubility profile can be constructed. The principle of "like dissolves like" is a powerful predictor in this context. Solvents with similar polarity and hydrogen bonding capabilities to this compound are expected to be effective solubilizing agents.

| Solvent Class | Representative Solvents | Expected Solubility of this compound | Rationale |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are of intermediate polarity and are excellent at dissolving a wide range of organic compounds, including those with moderate polarity like Boc-protected amino acid esters.[3] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Likely Soluble | These solvents are relatively nonpolar and can effectively solvate the nonpolar regions of the molecule. |

| Esters | Ethyl Acetate (EtOAc) | Soluble | Ethyl acetate has a moderate polarity and can engage in dipole-dipole interactions and accept hydrogen bonds, making it a good solvent for this compound.[3] |

| Ketones | Acetone | Soluble | Acetone is a polar aprotic solvent capable of dissolving a range of polar and nonpolar compounds.[3] |

| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Soluble | While polar and protic, the smaller alcohols can still effectively solvate the ester and amide functionalities of the molecule. Methanol is explicitly mentioned as a good solvent.[4] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These highly polar solvents are excellent at dissolving a wide array of organic molecules, including protected amino acids, due to their strong dipole moments.[3] |

| Hydrocarbons | Hexanes, Toluene | Sparingly Soluble to Insoluble | The polarity of the amide and ester groups in this compound is likely too high for effective dissolution in these nonpolar solvents. |

| Aqueous | Water | Insoluble | The hydrophobic nature of the Boc group and the valine side chain, coupled with the non-ionizable methyl ester, leads to very poor solubility in water. |

Theoretical Framework: Understanding Solute-Solvent Interactions

The dissolution of a solid in a liquid is a thermodynamically driven process. For this compound to dissolve, the energy released from the formation of new solute-solvent interactions must overcome the energy required to break the solute-solute interactions in the crystal lattice and the solvent-solvent interactions.

Step-by-Step Methodology:

-

Preparation: For each solvent to be tested, add an excess amount of this compound to a known volume of the solvent in a sealed, inert vial (e.g., 20 mg of solid to 2 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Place the vials in a constant temperature environment (e.g., a 25°C incubator shaker) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the excess solid has fully settled. For fine suspensions, centrifugation may be necessary.

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant (the saturated solution) using a calibrated pipette.

-

Dilution: Dilute the aliquot with a suitable mobile phase or solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Quantification: Analyze the diluted sample using a validated and calibrated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Calculation: Back-calculate the concentration in the original saturated solution to determine the solubility. The experiment should be performed in triplicate for each solvent to ensure reproducibility.

Practical Implications and Solvent Selection

The choice of solvent will depend on the specific application:

-

For Reaction Chemistry: Dichloromethane, THF, and DMF are excellent choices for ensuring the complete dissolution of this compound, leading to homogenous reaction mixtures and facilitating efficient coupling reactions.

-

For Purification: A solvent system where the desired product has high solubility while impurities have low solubility is ideal for recrystallization. A mixture of a good solvent (like ethyl acetate) and a poor solvent (like hexanes) can be effective.

-

For Analytical Characterization: Solvents used for NMR or other spectroscopic techniques should be chosen based on their ability to dissolve the compound without interfering with the analysis (e.g., deuterated chloroform, DMSO-d6).

Conclusion

This compound exhibits a solubility profile characteristic of a moderately polar, non-ionic organic molecule. It is readily soluble in a range of common organic solvents, including chlorinated hydrocarbons, esters, ketones, alcohols, and polar aprotic solvents. Its insolubility in water and nonpolar hydrocarbons is a direct consequence of its molecular structure. For researchers and process chemists, understanding these solubility characteristics is fundamental to the successful application of this vital synthetic building block. When precise quantitative data is required, the provided isothermal shake-flask protocol offers a robust method for its determination.

References

Sources

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Determination of Boc-D-valine Methyl Ester

Foreword: The Significance of Crystalline Form in Drug Development

In the landscape of modern pharmaceutical development, the precise control and understanding of a molecule's solid-state properties are not merely academic pursuits; they are critical determinants of a drug candidate's success. The crystalline form of an active pharmaceutical ingredient (API) profoundly influences its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. For researchers, scientists, and drug development professionals, a comprehensive understanding of the three-dimensional arrangement of atoms within a crystal lattice is paramount. This guide focuses on Boc-D-valine methyl ester, a vital chiral building block in the synthesis of numerous pharmaceutical agents.[1] While its role in solution-phase chemistry is well-established, a detailed exploration of its solid-state structure provides invaluable insights into its conformational preferences, intermolecular interactions, and potential for polymorphism—all of which are critical parameters in drug design and formulation. This document serves as an in-depth technical guide, not to a predetermined structure, but to the robust and validated methodology for its determination via single-crystal X-ray diffraction.

This compound: A Profile of a Key Synthetic Intermediate

N-tert-butoxycarbonyl-D-valine methyl ester, commonly abbreviated as this compound, is a protected amino acid derivative extensively utilized in peptide synthesis and the development of peptidomimetics. The tert-butoxycarbonyl (Boc) protecting group on the amine functionality allows for controlled, stepwise peptide bond formation, a cornerstone of modern solid-phase and solution-phase peptide synthesis. The D-configuration of the valine residue is often incorporated to enhance peptide stability against enzymatic degradation and to modulate biological activity.

| Property | Value | Source |

| CAS Number | 106391-85-9 | [2] |

| Molecular Formula | C11H21NO4 | [2] |

| Molecular Weight | 231.29 g/mol | [2] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Sparingly soluble in water. | N/A |

The seemingly subtle addition of a methyl ester to the carboxylic acid of Boc-D-valine can significantly influence its solid-state packing and, consequently, its handling and reactivity in solid-phase synthesis. Understanding the crystal structure of this specific derivative is therefore of great practical importance.

The Rationale for Crystal Structure Determination: A Self-Validating System

The determination of a molecule's crystal structure through single-crystal X-ray diffraction is a self-validating process. The causality behind this experimental choice is rooted in the fundamental principles of crystallography, which provide a direct and unambiguous depiction of atomic arrangement. The resulting structural model is not merely a theoretical construct but is rigorously refined against experimentally collected diffraction data. This process yields a wealth of information, including:

-

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule in the solid state. This provides insight into the lowest energy conformation, which can be crucial for understanding receptor binding and molecular modeling.

-

Stereochemistry: Unambiguous confirmation of the D-chiral center of the valine residue.

-

Intermolecular Interactions: A detailed map of hydrogen bonds, van der Waals forces, and other non-covalent interactions that govern the crystal packing. These interactions are fundamental to understanding the material's physical properties.

-

Polymorphism: The ability of a compound to exist in more than one crystalline form. Different polymorphs can have drastically different physical properties, making polymorph screening a critical step in drug development. An initial crystal structure determination is the first step in identifying and characterizing potential polymorphs.

The experimental workflow for determining the crystal structure of this compound can be visualized as follows:

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: A Step-by-Step Guide to Structure Determination

The following protocols are designed to be a self-validating system, where the quality of the outcome at each step informs the feasibility and potential success of the subsequent steps.

Crystal Growth: The Cornerstone of a Successful Analysis

The adage "a chain is only as strong as its weakest link" is particularly apt for crystallography; the quality of the diffraction data is fundamentally limited by the quality of the single crystal. For a small organic molecule like this compound, several standard techniques can be employed for crystal growth. The choice of solvent is critical and should be guided by the known solubility of the compound.

Protocol 1: Slow Evaporation

-

Solvent Selection: Prepare saturated or near-saturated solutions of this compound in a variety of volatile organic solvents (e.g., methanol, ethanol, ethyl acetate, hexane, or mixtures thereof).

-

Preparation: Filter the solutions through a syringe filter (0.22 µm) into clean, small vials.

-

Crystallization: Loosely cap the vials to allow for slow evaporation of the solvent over a period of days to weeks at a constant temperature.

-

Monitoring: Periodically inspect the vials under a microscope for the formation of well-defined, single crystals with sharp edges and faces.

Protocol 2: Vapor Diffusion

-

Setup: Place a small, open vial containing a concentrated solution of this compound inside a larger, sealed jar.

-

Antisolvent: Add a small amount of a more volatile "antisolvent" (a solvent in which the compound is less soluble) to the bottom of the larger jar.

-

Diffusion: The antisolvent will slowly diffuse into the solution, reducing the solubility of the compound and inducing crystallization.

Data Collection: Capturing the Diffraction Pattern

Once a suitable single crystal (typically 0.1-0.3 mm in all dimensions) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

Protocol 3: Single-Crystal X-ray Diffraction Data Collection

-

Crystal Mounting: Carefully select a high-quality single crystal and mount it on a cryoloop or a glass fiber using a minimal amount of cryoprotectant oil.

-

Cryo-cooling: Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

Unit Cell Determination: Collect a series of initial diffraction images to determine the unit cell parameters and the crystal system.

-

Data Collection Strategy: Based on the crystal symmetry, devise a data collection strategy to measure the intensities of a large number of unique reflections. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

-

Data Integration and Scaling: Process the raw diffraction images to integrate the reflection intensities and apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).

The relationship between the incident X-ray beam, the crystal lattice, and the diffracted beam is governed by Bragg's Law, a fundamental principle of X-ray crystallography.

Figure 2: A conceptual representation of Bragg's Law.

Structure Solution and Refinement: From Diffraction Pattern to Molecular Structure

The collected diffraction data, which is a reciprocal space representation of the crystal lattice, is then used to solve and refine the crystal structure.

Protocol 4: Structure Solution and Refinement

-

Structure Solution: Employ direct methods or Patterson methods to obtain an initial electron density map and a preliminary structural model. This step often reveals the positions of the heavier atoms.

-

Structure Refinement: Iteratively refine the atomic coordinates, displacement parameters, and other structural parameters against the experimental diffraction data using least-squares methods. This process minimizes the difference between the observed and calculated structure factors.

-

Difference Fourier Maps: Calculate difference Fourier maps to locate missing atoms, particularly hydrogen atoms, and to identify any regions of disorder.

-

Validation: Once the refinement has converged, validate the final structural model using a variety of crystallographic metrics (e.g., R-factor, goodness-of-fit) and by checking for any chemically unreasonable features.

Anticipated Structural Features and Their Implications

While the precise crystal structure of this compound remains to be experimentally determined, we can anticipate several key features based on its molecular structure and the known crystal structures of related compounds:

-

Hydrogen Bonding: The N-H group of the Boc-protected amine is a potential hydrogen bond donor, while the carbonyl oxygens of the Boc group and the methyl ester are potential hydrogen bond acceptors. The formation of intermolecular hydrogen bonds is highly likely and will play a significant role in the crystal packing.

-

Conformational Flexibility: The rotatable bonds within the molecule, particularly around the ester and the Boc group, allow for conformational flexibility. The crystal structure will reveal the preferred conformation in the solid state.

-

Chiral Purity: The crystallographic data will provide an absolute confirmation of the D-configuration at the alpha-carbon of the valine residue.

Conclusion: A Pathway to Deeper Understanding

This technical guide provides a comprehensive and scientifically rigorous framework for the determination of the crystal structure of this compound. By following the outlined protocols, researchers and drug development professionals can obtain a detailed and unambiguous understanding of the solid-state architecture of this important synthetic building block. The resulting crystallographic data will not only be of fundamental scientific interest but will also provide critical insights for the rational design and development of novel pharmaceutical agents. The elucidation of this crystal structure will contribute to a more complete understanding of the solid-state properties of protected amino acids and will serve as a valuable reference for future studies in medicinal chemistry and materials science.

References

-

Valine methyl ester . PubChem. [Link]

-

Application and microbial preparation of D-valine . PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Sourcing Enantiomerically Pure Boc-D-valine Methyl Ester for Pharmaceutical Development

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount. The stereochemistry of these building blocks can profoundly influence the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical overview of sourcing enantiomerically pure N-α-(tert-butoxycarbonyl)-D-valine methyl ester (Boc-D-valine-OMe), a critical intermediate in the synthesis of complex peptides and chiral drugs.[1][2] We will explore the landscape of commercial suppliers, delve into the essential quality control parameters, and provide actionable protocols for in-house verification, ensuring the chiral fidelity of your synthetic endeavors.

The Criticality of Enantiomeric Purity in Drug Synthesis

The use of single-enantiomer drugs has become a standard in the pharmaceutical industry, as the "undesired" enantiomer can be inactive, less active, or in some cases, contribute to off-target effects and toxicity.[3] Boc-D-valine methyl ester is a key chiral building block, and its enantiomeric purity directly impacts the stereochemical integrity of the subsequent synthetic products.[1][2] For instance, it serves as an intermediate in the synthesis of potent therapeutic agents like the tubulin inhibitor Taltobulin.[4] Therefore, sourcing this reagent with the highest possible enantiomeric excess (e.e.) is not just a matter of quality, but a foundational requirement for the development of safe and effective medicines.

The Commercial Supplier Landscape: A Comparative Overview

Sourcing high-purity this compound requires careful consideration of several factors beyond just price and availability. The table below provides a snapshot of some commercial suppliers. It is important to note that while some suppliers list the direct product, others may offer the precursor, D-valine methyl ester hydrochloride, which would require an additional synthesis step (Boc-protection) in the lab.

| Supplier | Product Name | CAS Number | Stated Purity | Additional Notes |

| AChemBlock | N-Boc-D-valine methyl ester | 106391-85-9 | 95% | Provides basic physical and chemical properties.[5] |

| Chem-Impex | D-Valine methyl ester hydrochloride | 7146-15-8 | ≥ 99% (Assay) | This is the precursor to the desired compound.[1] |

| Tokyo Chemical Industry (TCI) | D-Valine Methyl Ester Hydrochloride | 7146-15-8 | >98.0%(N) | Also a precursor, requiring Boc-protection.[4] |

| Sigma-Aldrich | D-Valine methyl ester hydrochloride | 7146-15-8 | ≥99.0% (AT) | A well-established supplier of the precursor.[6] |

| Arctom | N-Boc-D-valine methyl ester | 106391-85-9 | Not specified | Lists the product for sale in various quantities.[7] |

This table is not exhaustive and is intended for illustrative purposes. Researchers should always obtain the latest specifications directly from the supplier.

A critical observation is the frequent listing of the precursor, D-valine methyl ester hydrochloride, which necessitates an in-house Boc-protection step. While this offers more control over the reaction, it also introduces the need for purification and rigorous quality control of the final product. When direct sourcing of this compound is possible, a thorough evaluation of the supplier's Certificate of Analysis (CoA) is non-negotiable.

Decoding the Certificate of Analysis: A Scientist's Checklist

The Certificate of Analysis is the most critical document accompanying your starting material. It is a testament to the quality and purity of the product. Here are the key parameters to scrutinize:

-

Chemical Identity: Verified by techniques like ¹H NMR and ¹³C NMR. The spectra should be consistent with the structure of this compound.

-

Chemical Purity: Typically determined by HPLC. A purity of >98% is generally acceptable for many applications, but for GMP processes, >99% is often required.

-

Enantiomeric Purity (e.e. or Optical Purity): This is the most crucial parameter for this specific reagent. It should be determined by a chiral separation technique, most commonly chiral HPLC. Look for an e.e. of ≥99%.

-

Optical Rotation ([α]D): This is a measure of the rotation of plane-polarized light by a solution of the chiral compound. The value should be within the specified range and have the correct sign (negative for the D-enantiomer of valine methyl ester hydrochloride).[1]

-

Residual Solvents: Assessed by Gas Chromatography (GC), to ensure that solvents used in the synthesis and purification are below acceptable limits.

-

Water Content: Determined by Karl Fischer titration. Excess water can interfere with subsequent reactions.

In-House Quality Control: Trust but Verify

While a supplier's CoA is a valuable starting point, it is prudent practice in drug development to perform in-house verification of critical parameters, especially for a new supplier or a new batch of a critical raw material.

Visualizing the QC Workflow

The following diagram illustrates a typical workflow for the quality control of an incoming batch of this compound.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Valine methyl ester | C6H13NO2 | CID 94285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 4. D-Valine Methyl Ester Hydrochloride | 7146-15-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. N-Boc-D-valine methyl ester 95% | CAS: 106391-85-9 | AChemBlock [achemblock.com]

- 6. D -Valine methyl ester = 99.0 AT 7146-15-8 [sigmaaldrich.com]

- 7. Quality control of peptide drugs. Chiral amino acid analysis versus standard for icatibant acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and storage conditions for Boc-D-valine methyl ester

An In-Depth Technical Guide to the Stability and Storage of Boc-D-valine Methyl Ester

Introduction

N-tert-butoxycarbonyl-D-valine methyl ester, commonly referred to as this compound, is a pivotal chiral building block in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules. Its utility is particularly pronounced in peptide synthesis, where the acid-labile Boc group provides temporary protection for the amine functionality, while the methyl ester safeguards the carboxylic acid.[1] The integrity and purity of this reagent are paramount, as any degradation can introduce impurities that are often difficult to separate and can compromise the yield, stereochemical purity, and biological activity of the final product.

This technical guide provides an in-depth analysis of the chemical stability of this compound, delineates its primary degradation pathways, and offers field-proven protocols for its optimal storage and handling. The insights herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the long-term viability and reliable performance of this essential synthetic intermediate.

Chapter 1: Physicochemical Properties and Molecular Structure

A thorough understanding of the physicochemical properties of this compound is fundamental to appreciating its stability profile. The molecule's structure, featuring a bulky tert-butoxycarbonyl (Boc) protecting group and a reactive methyl ester, dictates its behavior under various environmental conditions.

| Property | Value |

| Chemical Name | (R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate |

| Synonyms | N-Boc-D-valine methyl ester, Boc-D-Val-OMe |

| CAS Number | 106391-85-9 |

| Molecular Formula | C₁₁H₂₁NO₄ |

| Molecular Weight | 231.29 g/mol |

| Appearance | Colorless to light yellow liquid or solid |

| Solubility | Soluble in a wide range of organic solvents (e.g., methanol, ethyl acetate, dichloromethane, THF). Insoluble in water.[2] |

| Melting Point | Not well-defined, often an oil at room temperature. |

| Boiling Point | Approximately 194 °C |

Chapter 2: Fundamental Principles of Stability

The stability of this compound is a tale of two functional groups: the robust yet strategically labile Boc group and the susceptible methyl ester. Their individual characteristics and interplay, influenced by the steric hindrance of the valine side chain, govern the molecule's overall shelf-life and in-use stability.

The Boc Protecting Group: A Guardian with a Built-in Achilles' Heel

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis, prized for its stability under a broad range of reaction conditions, particularly those that are basic, nucleophilic, or involve catalytic hydrogenation.[] This stability is attributed to the steric bulk of the tert-butyl group, which hinders nucleophilic attack at the carbonyl carbon of the carbamate.

However, the Boc group is designed for facile removal under acidic conditions. This acid lability is its "Achilles' heel" in the context of long-term stability. The mechanism of acid-catalyzed deprotection involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which then typically fragments into isobutylene and a proton. This process ultimately liberates the free amine.[]

The Methyl Ester Functional Group: Susceptibility to Hydrolysis

The methyl ester is a common protecting group for carboxylic acids, but it is susceptible to hydrolysis under both acidic and basic conditions.

-

Acid-Catalyzed Hydrolysis: In the presence of acid and water, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This process is reversible and typically requires elevated temperatures to proceed at a significant rate.

-

Base-Catalyzed Hydrolysis (Saponification): This is a more common and often faster degradation pathway for esters. A hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses to form a carboxylate salt and methanol. This reaction is irreversible.[4]

Synergistic Effects and the Role of Steric Hindrance

The isopropyl side chain of the valine residue imparts significant steric hindrance around the stereocenter. This bulk can influence the rate of degradation. It may slightly retard the rate of nucleophilic attack at the adjacent ester carbonyl, but its more significant impact is on providing a stable, bulky environment that, in the solid state, can help to protect the labile functional groups.

Chapter 3: Primary Degradation Pathways

The two primary modes of degradation for this compound are acid-catalyzed deprotection of the Boc group and base-catalyzed hydrolysis of the methyl ester. The presence of moisture is a critical factor in both pathways.

Acid-Catalyzed Degradation

Exposure to acidic conditions, even trace amounts of acidic impurities in solvents or on glassware, can initiate the cleavage of the Boc group. If water is present, the methyl ester can also undergo hydrolysis, although this is generally slower than Boc deprotection.

Caption: Acid-catalyzed degradation pathways.

Base-Catalyzed Degradation

In the presence of basic residues, the primary degradation pathway is the saponification of the methyl ester to form the corresponding carboxylate salt, Boc-D-valine. The Boc group is stable under these conditions.[]

Caption: Base-catalyzed degradation (saponification).

Thermal, Photolytic, and Oxidative Stress

-

Thermal Stress: While generally stable at ambient temperatures, prolonged exposure to elevated temperatures (e.g., > 40°C) can accelerate both acid- and base-catalyzed hydrolysis in the presence of impurities. Thermolytic cleavage of the Boc group without a catalyst typically requires much higher temperatures (around 150°C).[5]

-

Photolytic Stress: There is no strong chromophore in the molecule that would suggest significant sensitivity to light in the visible spectrum. However, as a general precaution, storage in the dark is recommended to prevent any potential radical-initiated degradation.

-

Oxidative Stress: The molecule does not possess functional groups that are highly susceptible to oxidation under normal storage conditions.

Chapter 4: Recommended Storage and Handling Protocols

Based on the chemical principles outlined above, a set of best practices for the storage and handling of this compound can be established to maximize its shelf-life and ensure its purity at the point of use.

Long-Term Storage

For long-term storage, the primary objectives are to minimize exposure to moisture, acidic or basic contaminants, and elevated temperatures.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (refrigerated) | Slows the rate of any potential hydrolytic degradation. While some suppliers suggest room temperature, refrigerated storage provides a greater margin of safety against temperature fluctuations.[6] |

| Atmosphere | Inert gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, minimizing the risk of hydrolysis and potential long-term oxidative degradation. |

| Container | Tightly sealed, amber glass bottle | Prevents ingress of moisture and air. Amber glass protects the compound from potential long-term exposure to light. |

| Desiccation | Store in a desiccator or with a desiccant. | Provides an additional layer of protection against moisture. |

Short-Term Handling and In-Use Stability

When handling the compound for experimental use, it is crucial to maintain an environment that is as dry and inert as possible.

-

Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold compound.

-

Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere (e.g., in a glove box or under a stream of argon or nitrogen).

-

Solvents: Use anhydrous solvents to prepare solutions. The stability of this compound in solution is highly dependent on the purity of the solvent. Trace acidic or basic impurities can catalyze degradation.

-

Solution Storage: If solutions must be stored, they should be kept under an inert atmosphere at low temperatures (-20°C) and used as quickly as possible. Long-term storage of solutions is not recommended.

Chapter 5: Analytical Methodologies for Stability Assessment

A robust analytical program is essential for monitoring the purity of this compound and detecting the onset of degradation. A combination of chromatographic and spectroscopic techniques provides a comprehensive assessment of the compound's integrity.

Purity Determination by HPLC: A Stability-Indicating Method

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment for this compound. A well-developed stability-indicating method can separate the intact compound from its potential degradation products and other process-related impurities.

Step-by-Step Protocol for a Stability-Indicating RP-HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient Elution:

-

0-2 min: 30% B

-

2-15 min: 30% to 90% B

-

15-18 min: 90% B

-

18-20 min: 90% to 30% B

-

20-25 min: 30% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

This method will typically elute the more polar degradation product, D-valine methyl ester, earlier than the parent compound. The Boc-D-valine degradant will have a retention time that is also different from the parent ester.

Structural Elucidation of Degradants by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying the structures of degradation products. By coupling the separation power of HPLC with the mass-analyzing capabilities of a mass spectrometer, one can obtain the molecular weights of impurities, which is the first step in their structural elucidation. The fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural information. For instance, a neutral loss of 56 (isobutylene) or 100 (isobutylene + CO₂) from a protonated molecule is a characteristic fragmentation pattern for Boc-protected amines.[7]

Purity Assessment by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an excellent tool for rapid purity assessment and for confirming the identity of the compound. It can also be used to quantify the levels of major impurities if suitable internal standards are used.[8]

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm):

-

~5.0 (d, 1H): NH proton of the carbamate.

-

~4.2 (dd, 1H): α-proton of the valine residue.

-

~3.7 (s, 3H): Methyl protons of the ester.

-

~2.1 (m, 1H): β-proton of the valine side chain.

-

~1.4 (s, 9H): Protons of the tert-butyl group of the Boc protector.

-

~0.9 (d, 6H): Methyl protons of the isopropyl side chain.

-

The appearance of a new singlet around 3.7 ppm could indicate the formation of methanol from ester hydrolysis, while the disappearance of the characteristic singlet at 1.4 ppm would signal the loss of the Boc group.

Chapter 6: Case Study: A Forced Degradation Study Workflow

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[2] The goal is to induce degradation to a level of 5-20% to ensure that the degradation products are formed at a sufficient concentration for detection and characterization.

Step-by-Step Protocol for a Forced Degradation Study:

-

Prepare Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-

Set Up Stress Conditions:

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at room temperature for 4 hours.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 80°C for 48 hours.

-

Photodegradation: Expose the solid compound to light according to ICH Q1B guidelines.

-

-

Neutralization (for hydrolytic samples): After the incubation period, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Analysis: Analyze all samples, along with an unstressed control sample, by the stability-indicating HPLC-UV and LC-MS methods described in Chapter 5.

Caption: Forced degradation study workflow.

Conclusion

The stability of this compound is governed by the lability of its two primary functional groups: the acid-sensitive Boc group and the hydrolysis-prone methyl ester. By understanding the mechanisms of their degradation and implementing the recommended storage and handling protocols, researchers can significantly extend the shelf-life of this valuable reagent and ensure its integrity for use in sensitive synthetic applications. The cornerstone of a robust stability program is the use of appropriate analytical methods, such as a well-validated stability-indicating HPLC method, to monitor purity over time and to characterize any potential degradation products. Adherence to the principles and protocols outlined in this guide will contribute to more reproducible and reliable scientific outcomes.

References

-

Royal Society of Chemistry. (2024). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Boc-L-Valine. PubChem Compound Summary for CID 83693. Retrieved from [Link]

-

MDPI. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Retrieved from [Link]

-

ResearchGate. (2010). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. Retrieved from [Link]

-

ChemRxiv. (2020). Kinetics of alkaline hydrolysis of synthetic organic esters. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. Retrieved from [Link]

-

PubMed. (1998). Stability of o-phthalaldehyde-sulfite derivatives of amino acids and their methyl esters: electrochemical and chromatographic properties. Retrieved from [Link]

- Google Patents. (2005). US20050192296A1 - Process for the preparation of valacyclovir hydrochloride.

-

National Center for Biotechnology Information. (n.d.). Boc-L-alanine methyl ester. PubChem Compound Summary for CID 10856577. Retrieved from [Link]

-

PubMed. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Thermal Methods - Wordpress [reagents.acsgcipr.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boc-L-Valine | C10H19NO4 | CID 83693 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Strategic Application of Boc-D-valine Methyl Ester in Modern Peptide Synthesis

Preamble: The Imperative of Control in Peptide Architectonics

In the intricate field of peptide synthesis, precision is paramount. The stepwise assembly of amino acid monomers into a defined polypeptide sequence demands absolute control over the reactive termini of each building block. Unchecked, the inherent bifunctionality of amino acids—possessing both a nucleophilic amino group and an electrophilic carboxylic acid—would lead to a chaotic polymerization, yielding a statistical mixture of oligomers rather than the desired, unique peptide sequence.[1] This necessitates a strategic intervention: the use of orthogonal protecting groups.

This guide provides an in-depth examination of a key player in this strategy: Boc-D-valine methyl ester . We will dissect its molecular components to understand their individual and synergistic roles in directing the course of peptide synthesis. This document is intended for researchers, chemists, and drug development professionals who require a deep, mechanistic understanding of this reagent to optimize synthetic workflows, troubleshoot side reactions, and innovate in the design of novel peptide-based therapeutics.

Deconstructing the Reagent: A Triumvirate of Functionality

This compound is not a monolithic entity but a carefully designed molecule where each component serves a distinct and critical purpose. Understanding these individual roles is fundamental to grasping its mechanism of action.

-

The Nα-Boc Group: The tert-butyloxycarbonyl (Boc) group is the cornerstone of the N-terminal protection strategy. Introduced in 1957, its genius lies in its acid lability.[2] It effectively masks the nucleophilicity of the α-amino group, preventing self-condensation and ensuring that the amino acid can only act as an electrophile (at its C-terminus) during the coupling step. Its steric bulk also contributes to preventing certain side reactions.

-

The C-Terminal Methyl Ester: The methyl ester serves as a simple, yet effective, protecting group for the carboxylic acid terminus. By converting the acidic and potentially reactive carboxylate into a non-reactive ester, it prevents the amino acid from acting as a nucleophile acceptor at its C-terminus during the initial coupling stages. This protection is stable to the acidic conditions required for Boc deprotection, providing essential orthogonality.[1][3]

-

The D-Valine Stereocenter: The incorporation of a D-amino acid, as opposed to the naturally occurring L-isomers, is a deliberate design choice in peptidomimetic and drug development. Peptides containing D-amino acids often exhibit enhanced stability against proteolytic degradation by endogenous proteases, which are stereospecific for L-amino acids. This can significantly increase the in vivo half-life of a peptide therapeutic.

`dot graph Boc_D_Valine_Methyl_Ester { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

// Define nodes for atoms and groups C_alpha [label="Cα", pos="0,0!"]; H_alpha [label="H", pos="-0.5,-0.5!"]; Side_chain [label="CH(CH₃)₂\n(Valine Side Chain)", pos="-1,1!"]; N_terminus [label="N", pos="1,0.5!"]; Boc_group [label="Boc Group\n(N-terminus Protection)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="2.5,1.5!"]; C_terminus [label="C", pos="0,-1.5!"]; O_carbonyl [label="O", pos="0.5,-2!"]; O_ester [label="O", pos="-0.5,-2!"]; Methyl_group [label="CH₃\n(C-terminus Protection)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", pos="-1.5,-3!"];

// Define edges (bonds) C_alpha -- H_alpha; C_alpha -- Side_chain; C_alpha -- N_terminus; C_alpha -- C_terminus; N_terminus -- Boc_group [label=" Amide Bond"]; C_terminus -- O_carbonyl [style=double]; C_terminus -- O_ester; O_ester -- Methyl_group [label=" Ester Linkage"];

// Add labels for chirality label_chirality [label="D-Stereocenter", pos="0.5,-0.5!", fontcolor="#EA4335"]; } ` Figure 1: Molecular architecture of this compound, highlighting the three key functional components.

The Core Mechanism: A Stepwise Orchestration of Reactions

The utility of this compound is realized in a cyclical process of deprotection and coupling. The Boc/Bzl (benzyl-based side-chain protection) strategy is a classic approach in solid-phase peptide synthesis (SPPS).[4]

The Critical Step: Nα-Boc Deprotection